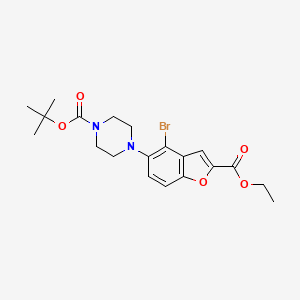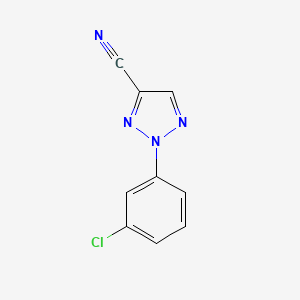
2-(3-Nitropyridin-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitropyridin-4-yl)acetonitrile is an organic compound with the molecular formula C7H5N3O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 3-position and a nitrile group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitropyridin-4-yl)acetonitrile can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For instance, the reaction of pyridine with nitrogen dioxide (NO2) in the presence of a suitable solvent can yield nitropyridine derivatives . Another method involves the use of N2O5 in an organic solvent to form the N-nitropyridinium ion, which can then be reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. Continuous flow synthesis is a preferred method due to its efficiency and safety. For example, pyridine N-oxide can be nitrated with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) to produce 4-nitropyridine N-oxide, which is then converted to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitropyridin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iron and acetic acid in ethanol are commonly used for the reduction of the nitro group.
Substitution: Ammonia and various amines are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-(3-Nitropyridin-4-yl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Nitropyridin-4-yl)acetonitrile involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can act as a ligand, coordinating with metal ions to form complexes . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-Nitropyridin-3-yl)acetonitrile: Similar in structure but with the nitro group at the 6-position.
4-Nitropyridine: Lacks the nitrile group but has a nitro group at the 4-position.
Uniqueness
2-(3-Nitropyridin-4-yl)acetonitrile is unique due to the specific positioning of both the nitro and nitrile groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
2-(3-nitropyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C7H5N3O2/c8-3-1-6-2-4-9-5-7(6)10(11)12/h2,4-5H,1H2 |
InChI Key |
GXMQPJDJMHFUHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


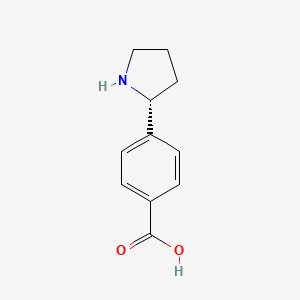

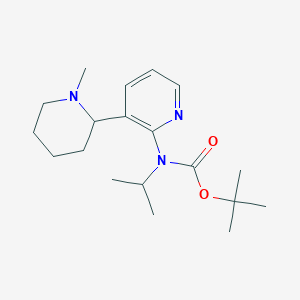

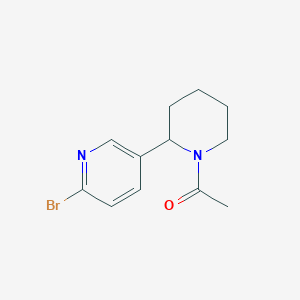

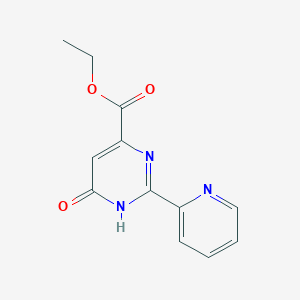

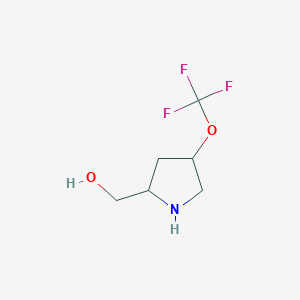
![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)

